molecular formula C9H19N3 B13621349 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine

1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine

Cat. No.: B13621349
M. Wt: 169.27 g/mol
InChI Key: SQSZBPSWNAOKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine is an organic compound with the molecular formula C10H21N3 It is a derivative of cyclopropane and piperazine, featuring a cyclopropane ring attached to a piperazine moiety through a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxaldehyde with 4-methylpiperazine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropanecarboxaldehyde+4-MethylpiperazineReducing AgentThis compound\text{Cyclopropanecarboxaldehyde} + \text{4-Methylpiperazine} \xrightarrow{\text{Reducing Agent}} \text{this compound} Cyclopropanecarboxaldehyde+4-MethylpiperazineReducing Agent​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperazine ring or the cyclopropane moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or cyclopropane ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with biological macromolecules, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: A simpler derivative of piperazine with a single methyl group.

    4-Methylpiperazine: Another derivative with a methyl group on the piperazine ring.

    Cyclopropanecarboxaldehyde: A precursor used in the synthesis of the target compound.

Uniqueness

1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

1-[(4-methylpiperazin-1-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)8-9(10)2-3-9/h2-8,10H2,1H3

InChI Key

SQSZBPSWNAOKBJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.